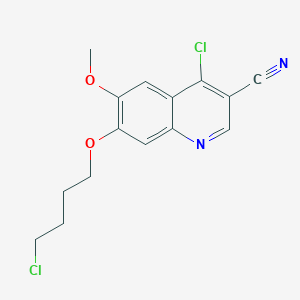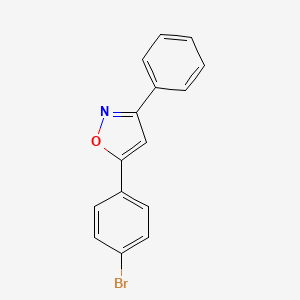
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a quinolin-8-yloxy moiety connected through an acetamide linkage. The presence of the hydrate form indicates that it includes water molecules in its crystalline structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinolin-8-yloxy Intermediate: This step involves the reaction of quinoline with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a suitable hydroxyl group to form the quinolin-8-yloxy intermediate.
Coupling with 3-Methoxyphenyl Acetamide: The quinolin-8-yloxy intermediate is then coupled with 3-methoxyphenyl acetamide under specific conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted acetamide compounds.
Applications De Recherche Scientifique
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The quinolin-8-yloxy moiety is particularly important for its binding affinity to certain proteins, while the methoxyphenyl group contributes to its overall stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide: The non-hydrate form of the compound.
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)ethanamide: A similar compound with an ethanamide linkage instead of acetamide.
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)propionamide: A similar compound with a propionamide linkage.
Uniqueness
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate is unique due to its specific hydrate form, which can influence its crystalline structure, solubility, and overall stability
Propriétés
Numéro CAS |
927183-81-1 |
|---|---|
Formule moléculaire |
C18H18N2O4 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-2-quinolin-8-yloxyacetamide;hydrate |
InChI |
InChI=1S/C18H16N2O3.H2O/c1-22-15-8-3-7-14(11-15)20-17(21)12-23-16-9-2-5-13-6-4-10-19-18(13)16;/h2-11H,12H2,1H3,(H,20,21);1H2 |
Clé InChI |
HMYSSOGWZQSFKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=CC=C3.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)
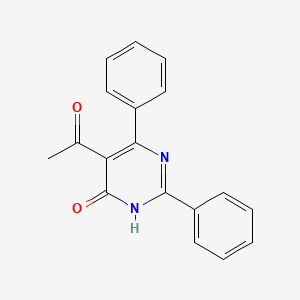
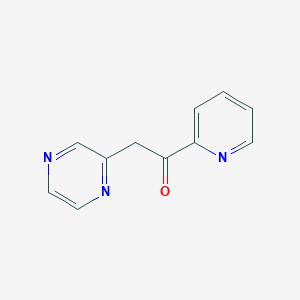
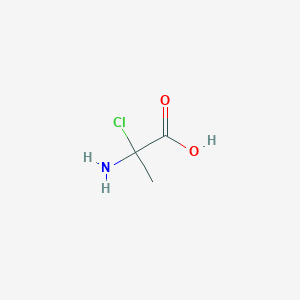
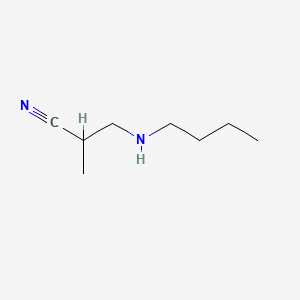
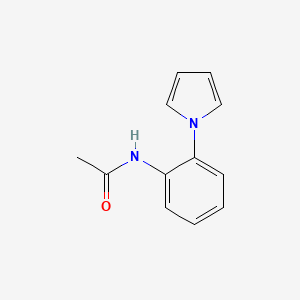
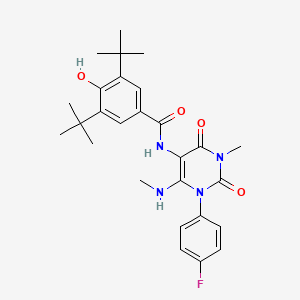
![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
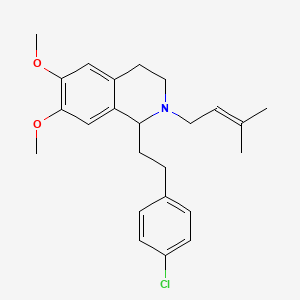
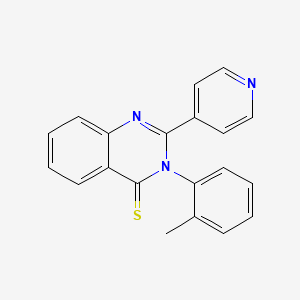
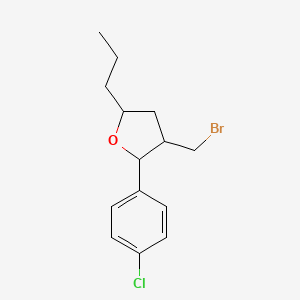
![1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B12909533.png)
